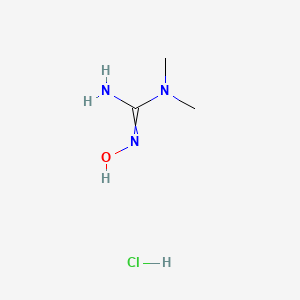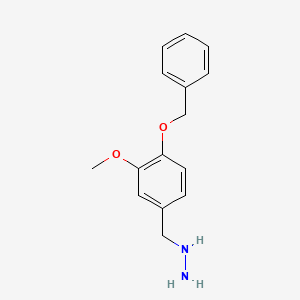
(4-Benzyloxy-3-methoxy-benzyl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzyloxy-3-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxy-3-methoxy-benzyl)-hydrazine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzyloxy-3-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(4-Benzyloxy-3-methoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Benzyloxy-3-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyloxy and methoxy groups may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzyl alcohol: Similar structure but lacks the hydrazine group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of a hydrazine group.
4-Benzyloxy-3-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydrazine group.
Uniqueness
(4-Benzyloxy-3-methoxy-benzyl)-hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
887594-22-1 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
(3-methoxy-4-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C15H18N2O2/c1-18-15-9-13(10-17-16)7-8-14(15)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3 |
Clave InChI |
YFPVSLDFVAWSGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNN)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B12448909.png)
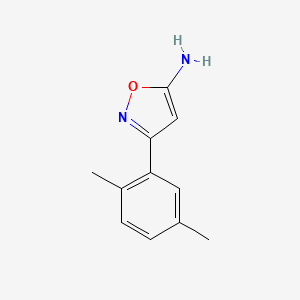
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
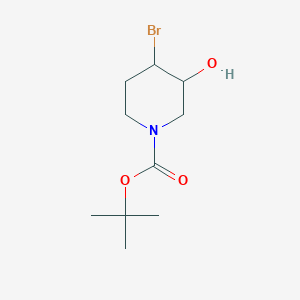
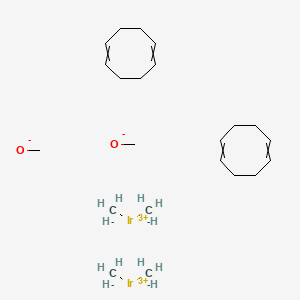

![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)
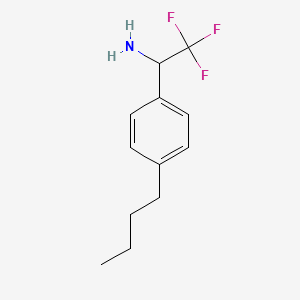
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
![N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
